6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine
Description
6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a pyridine derivative featuring a methyl group at the 6-position and an amine group at the 3-position, substituted with a (5-methylfuran-2-yl)methyl moiety. This structure combines the aromatic pyridine ring with a heterocyclic furan group, conferring unique electronic and steric properties.
Crystallographic data for the simpler analog 6-methylpyridin-3-amine (C₆H₈N₂) reveals that the methyl and amine groups lie near the pyridine ring plane, with intermolecular N–H···N hydrogen bonding stabilizing the crystal lattice . This hydrogen-bonding capability may extend to the target compound, affecting its solid-state behavior and solubility.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-11(7-13-9)14-8-12-6-4-10(2)15-12/h3-7,14H,8H2,1-2H3 |
InChI Key |
ZEWMBQRQBSVKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 6-Methylpyridin-3-amine : Commercially available or prepared via selective methylation of pyridin-3-amine.
- 5-Methylfurfural (5-methylfuran-2-carbaldehyde) : The aldehyde derivative of 5-methylfuran, used as the electrophilic partner for amine alkylation.
General Synthetic Route
The synthesis typically proceeds via reductive amination, a common method for forming C-N bonds between amines and aldehydes or ketones. The process involves:
- Condensation Step : The primary amine (6-methylpyridin-3-amine) reacts with 5-methylfurfural to form an imine intermediate (Schiff base).
- Reduction Step : The imine is subsequently reduced to the secondary amine, yielding 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine.
Detailed Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-Methylpyridin-3-amine + 5-methylfurfural | Stirred in anhydrous solvent (e.g., ethanol or methanol) at room temperature or slightly elevated temperature (25–50 °C) to form the imine intermediate. |
| 2 | Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) | Added slowly to the reaction mixture under inert atmosphere to selectively reduce the imine to the amine. |
| 3 | Workup | The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography or recrystallization. |
Alternative Methods
- Nucleophilic substitution : If a suitable 5-methylfuran-2-ylmethyl halide (e.g., chloride or bromide) is available, direct nucleophilic substitution with 6-methylpyridin-3-amine under basic conditions can be employed. This method requires careful control to avoid over-alkylation or side reactions.
- Reductive amination using catalytic hydrogenation : Using hydrogen gas and a catalyst such as palladium on carbon (Pd/C) to reduce the imine intermediate formed from the amine and aldehyde.
Reaction Optimization Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, acetonitrile | Polar solvents favor imine formation and reduction |
| Temperature | 25–60 °C | Mild heating accelerates imine formation |
| Reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN) | Selective for imine reduction, mild and compatible with heterocycles |
| Reaction time | 2–24 hours | Dependent on scale and reagent purity |
| pH | Slightly acidic to neutral | Acidic conditions favor imine formation but must be controlled to avoid side reactions |
Analytical Confirmation
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR confirm the chemical shifts corresponding to the methyl groups on the pyridine and furan rings, the methylene linker, and the aromatic protons.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with C13H15N2O.
- Infrared Spectroscopy (IR) : Shows characteristic amine N-H stretching and aromatic ring vibrations.
- Melting Point Determination : Confirms purity and identity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination | 6-Methylpyridin-3-amine, 5-methylfurfural, NaBH(OAc)3 | Room temp to 50 °C, ethanol, 4–24 h | High selectivity, mild conditions, good yields | Requires aldehyde precursor, sensitive to moisture |
| Nucleophilic substitution | 6-Methylpyridin-3-amine, 5-methylfuran-2-ylmethyl halide, base | Reflux in polar aprotic solvent | Direct alkylation, simpler reagents | Possible over-alkylation, halide synthesis needed |
| Catalytic hydrogenation | Imine intermediate, H2 gas, Pd/C catalyst | Room temp, atmospheric pressure | Clean reduction, minimal byproducts | Requires hydrogenation setup, catalyst cost |
Research and Literature Insights
- The reductive amination approach is the most widely reported and practical for laboratory synthesis due to its mild conditions and high selectivity.
- The use of sodium triacetoxyborohydride is preferred over sodium borohydride because it selectively reduces imines without affecting other sensitive functional groups.
- Purification typically involves chromatographic techniques due to the compound’s moderate polarity and aromatic character.
- Spectroscopic data from related compounds confirm the expected chemical environment of the methyl groups and heterocycles, supporting structural assignment.
Chemical Reactions Analysis
6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electronic Effects: The (5-methylfuran-2-yl)methyl group introduces electron-rich aromaticity, contrasting with morpholino (electron-donating) or nitro (electron-withdrawing) substituents in analogues .
- Steric Hindrance: The furan-methyl substitution likely imposes moderate steric bulk, comparable to cyclohexamine derivatives but less than biphenyl or morpholino groups .
- Hydrogen Bonding : Unlike 6-methylpyridin-3-amine, the target compound’s furan oxygen may participate in additional intermolecular interactions, altering solubility or crystallinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyridine ring and a furan moiety, contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is . The presence of the furan ring enhances its chemical reactivity, which is crucial for its biological activity. The compound's structure can be represented as follows:
Research indicates that 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine interacts with specific enzymes and receptors, potentially inhibiting their activity. This mechanism may disrupt normal cellular processes, leading to various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for treating infections.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
Pharmacological Studies
Several studies have been conducted to evaluate the biological activity of this compound. Notable findings include:
- In Vitro Studies : High-throughput screening has identified compounds similar to 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine that inhibit the growth of cancer cells resistant to certain carcinogens, indicating its potential in cancer therapy .
- Analgesic Properties : Compounds with similar structural features have shown analgesic activity through the activation of nicotinic acetylcholine receptors, suggesting that 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine may also exhibit pain-relieving effects .
Case Studies
A recent study highlighted the efficacy of related compounds in preclinical models for treating gastrointestinal tumors induced by dietary carcinogens. These findings suggest that 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine could be further investigated for its role in cancer prevention .
Comparative Analysis
To better understand the position of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine among related compounds, a comparative analysis is presented below:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 6-Methyl-N-(5-methylfuran) pyridine | TBD | Contains furan moiety | Potential antimicrobial and anti-inflammatory |
| N-(Furan-2-ylmethyl)-1H-purin | 52579-1 | Furan substituent; different substitutions | Anticancer properties |
| 6-Chloro-N-(5-methylfuran) pyridine | TBD | Chloro group; similar structure | Antimicrobial activity |
This table illustrates how 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine compares with other compounds, particularly regarding its unique combination of functional groups and potential biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Prepare the 5-methylfuran-2-ylmethylamine intermediate via reductive amination of 5-methylfurfural with methylamine .
- Step 2 : Couple this intermediate with 6-methylpyridin-3-amine using a Buchwald-Hartwig amination reaction. Optimize conditions by testing palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos, and solvents such as toluene or DMF at 80–100°C .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAC 3:1) or recrystallization .
- Table 1 : Yield optimization under varying conditions:
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 80 | 62 |
| PdCl₂ | BINAP | DMF | 100 | 55 |
Q. How can the molecular structure and crystallography of this compound be characterized?
- Methodology :
- XRD Analysis : Grow single crystals via slow evaporation in ethanol. Use a diffractometer (e.g., Varian 300 MHz) to determine bond lengths/angles, particularly between the pyridine and furan moieties .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (CDCl₃). Key signals:
- Pyridine C3-H: δ 8.2 ppm (d, J=5.1 Hz)
- Furan methyl: δ 2.3 ppm (s) .
Q. What basic biological screening assays are suitable for this compound?
- Methodology :
- Ligand Binding Assays : Screen against GPCRs or kinases using fluorescence polarization. Use 10 µM compound concentration and measure IC₅₀ values .
- Cytotoxicity Testing : Employ MTT assays on HEK-293 cells at 24–72 hr exposures. Report EC₅₀ with 95% confidence intervals .
Advanced Research Questions
Q. How does the 5-methylfuran moiety influence physicochemical properties and target interactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze furan’s electron-rich π-system and planarity. Compare binding energies with/without methyl substitution .
- Solubility Studies : Measure logP via shake-flask method (octanol/water). Expected logP ~2.1 due to hydrophobic furan .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodology :
- Dose-Response Validation : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. How can cross-coupling reactions expand the compound’s derivatization for SAR studies?
- Methodology :
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at pyridine C4 using boronic acids (e.g., phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in THF) .
- Table 2 : Derivative libraries and activities:
| R-Group | Target (IC₅₀, nM) | Solubility (µM) |
|---|---|---|
| -H | 120 | 45 |
| -Ph | 85 | 32 |
Q. What in silico approaches predict metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 inhibition and hERG liability.
- MD Simulations : Run 100 ns simulations (AMBER) to assess binding mode stability with cytochrome P450 3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
